

In-Depth Technical Guide: Physical Characteristics of 2-Cyano-3,6-diiodopyridine

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Compound of Interest

Compound Name: 2-Cyano-3,6-diiodopyridine

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Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. **2-Cyano-3,6-diiodopyridine** represents a compelling molecular framework, offering a unique combination of steric and electronic properties. This guide provides a comprehensive examination of its core physical characteristics, underpinning its potential in drug design and materials science. It is structured to deliver not only precise data but also the scientific rationale behind its characterization, ensuring a deep and actionable understanding for the discerning researcher.

Strategic Importance and Molecular Profile

2-Cyano-3,6-diiodopyridine is a polysubstituted aromatic heterocycle with significant potential as a versatile building block. The pyridine core is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals.^{[1][2]} The introduction of two iodine atoms offers several strategic advantages: they can act as potent halogen bond donors, influencing molecular recognition and binding, and they provide reactive handles for further synthetic transformations, such as cross-coupling reactions. The electron-withdrawing cyano group further modulates the electronic properties of the pyridine ring, enhancing its susceptibility to certain chemical modifications. A thorough understanding of its physical

characteristics is therefore a critical prerequisite for its successful application in the synthesis of novel therapeutic agents and functional materials.

Fundamental Physicochemical Properties

The foundational physical properties of **2-Cyano-3,6-diiodopyridine** are summarized below. These parameters are essential for predicting its behavior in various experimental settings, from reaction setup to purification and formulation.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ I ₂ N ₂	
Molecular Weight	355.90 g/mol	
Appearance	Off-white to yellow powder	BroadPharm
Melting Point	168.0 to 172.0 °C	BroadPharm
Purity	≥95%	BroadPharm
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	BroadPharm

Expert Commentary: The relatively high melting point of **2-Cyano-3,6-diiodopyridine** suggests a stable and well-ordered crystal lattice structure, likely reinforced by intermolecular halogen bonding and dipole-dipole interactions. Its solubility in a polar aprotic solvent like DMSO is consistent with its polar nature. Further solubility studies in a broader range of solvents would be beneficial for expanding its synthetic utility.

Spectroscopic and Structural Characterization

While a comprehensive, publicly available experimental dataset for **2-Cyano-3,6-diiodopyridine** is not currently available, this section outlines the standard methodologies for its characterization and provides expected spectral features based on the analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Cyano-3,6-diiodopyridine**, ^1H and ^{13}C NMR would confirm the substitution pattern of the pyridine ring.

Methodology for NMR Data Acquisition:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to record would be chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet), coupling constants (J) in Hz, and integration.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans is typically required.

Expected ^1H and ^{13}C NMR Spectral Features:

- ^1H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the cyano and iodo groups would likely shift these signals downfield.
- ^{13}C NMR: The spectrum would display six distinct signals for the six carbon atoms of the pyridine ring. The carbon attached to the cyano group would appear at a characteristic chemical shift, as would the carbons bonded to the iodine atoms.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Methodology for Mass Spectrometric Analysis:

- **Sample Introduction:** Introduce a dilute solution of the compound into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

- Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak ($[M]^+$ or $[M+H]^+$).

Expected Mass Spectrum: The mass spectrum should show a prominent ion corresponding to the molecular weight of **2-Cyano-3,6-diiodopyridine** (355.90 g/mol). The isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Methodology for IR Spectral Analysis:

- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).

Expected IR Absorption Bands:

- A sharp, strong absorption band around 2230-2210 cm^{-1} is expected for the cyano ($\text{C}\equiv\text{N}$) stretching vibration.
- Absorptions in the 1600-1400 cm^{-1} region would correspond to the $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations of the pyridine ring.
- C-I stretching vibrations would be expected in the far-infrared region, typically below 600 cm^{-1} .

Crystal Structure Analysis

Principle: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions.

Methodology for Crystal Structure Determination:

- Crystal Growth: Grow single crystals of suitable quality, for example, by slow evaporation of a saturated solution.
- Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
- Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Anticipated Structural Features: A crystal structure of **2-Cyano-3,6-diiodopyridine** would likely reveal a planar pyridine ring. The packing of the molecules in the crystal lattice would be of significant interest, with the potential for strong halogen bonding interactions between the iodine atoms of one molecule and the nitrogen atoms of the pyridine ring or cyano group of neighboring molecules.

Experimental Workflows and Logical Relationships

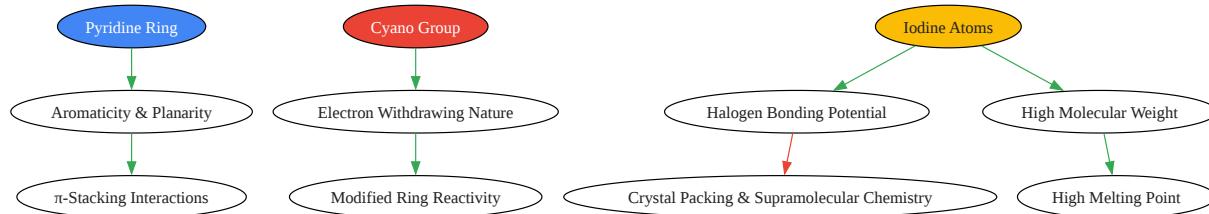
The characterization of **2-Cyano-3,6-diiodopyridine** follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

Diagram of the Characterization Workflow:

Caption: A standard workflow for the synthesis and comprehensive characterization of **2-Cyano-3,6-diiodopyridine**.

Logical Interplay of Functional Groups:

The physical and chemical properties of **2-Cyano-3,6-diiodopyridine** are a direct consequence of the interplay between its constituent functional groups.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Characteristics of 2-Cyano-3,6-diiodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600691#physical-characteristics-of-2-cyano-3-6-diiodopyridine]

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